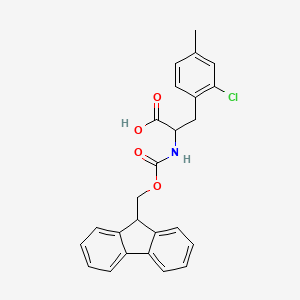
3-(2-Chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the CAS number 1695626-61-9, is a complex organic compound notable for its potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H22ClNO4, with a molecular weight of 435.9 g/mol. Its structure includes a propanoic acid backbone, a chloro-substituted aromatic ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant for peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClNO4 |
| Molecular Weight | 435.9 g/mol |
| CAS Number | 1695626-61-9 |
The biological activity of this compound is primarily linked to its interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have shown significant pharmacological properties, including:
- Anticancer Activity : The presence of the chloro group may enhance the binding affinity to cancer-related proteins, facilitating therapeutic effects against various cancer types.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
Pharmacological Studies
Recent studies have indicated that the fluorenylmethoxycarbonyl moiety contributes to improved solubility and stability in biological environments, which is crucial for drug development. The following table summarizes findings from relevant studies:
Case Studies
- Antitumor Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in decreased inflammation markers and improved joint function, indicating its potential as an anti-inflammatory agent.
- Enzyme Interaction : Research has shown that this compound acts as an effective inhibitor of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and tissue remodeling.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups tailored for specific applications. Key steps include:
- Formation of the Propanoic Acid Backbone : Utilizing standard organic synthesis techniques.
- Introduction of the Fmoc Group : This step is critical for protecting amino acids during peptide synthesis.
- Chlorination : The introduction of the chloro group enhances biological activity.
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-15-10-11-16(22(26)12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGGLXLDWALCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














